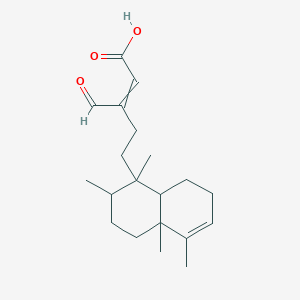

16-Oxocleroda-3,13E-dien-15-oic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-(1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl)-3-formylpent-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-14-6-5-7-17-19(14,3)10-8-15(2)20(17,4)11-9-16(13-21)12-18(22)23/h6,12-13,15,17H,5,7-11H2,1-4H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUZARHTWSOXFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CCC(=CC(=O)O)C=O)CCC=C2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Therapeutic Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid from Polyalthia longifolia

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene isolated from the medicinal plant Polyalthia longifolia. This document details its natural source, chemical properties, and significant biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. Detailed experimental protocols for the isolation, characterization, and bioactivity assessment of this compound are provided to facilitate further research and drug development. Furthermore, this guide presents diagrammatic representations of the putative signaling pathways modulated by this class of compounds, offering insights into its mechanism of action. All quantitative data from cited studies are summarized in structured tables for ease of comparison and analysis.

Introduction

Polyalthia longifolia, commonly known as the Mast Tree, is a tall evergreen tree native to India and Sri Lanka, widely cultivated for its ornamental and medicinal properties.[1] Various parts of the plant have been traditionally used to treat a range of ailments, including fever, skin diseases, and hypertension.[2] Phytochemical investigations have revealed a rich diversity of secondary metabolites, with clerodane diterpenes being a prominent class of bioactive compounds.[3][4] Among these, this compound has emerged as a compound of significant interest due to its diverse pharmacological activities. This guide aims to consolidate the existing scientific knowledge on this compound, providing a technical resource for its further exploration as a potential therapeutic agent.

Physicochemical Properties

This compound is a bicyclic diterpenoid characterized by a clerodane skeleton.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₃ | [5] |

| Molecular Weight | 318.4 g/mol | [5] |

| CAS Number | 117620-72-1 | [5] |

| Appearance | White crystalline solid | Inferred from isolation studies |

| Solubility | Soluble in chloroform, dichloromethane (B109758), ethyl acetate (B1210297), DMSO, acetone | [6] |

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, highlighting its therapeutic potential. The following tables summarize the quantitative data from various studies.

Antimicrobial and Antifungal Activity

The compound has shown inhibitory activity against various bacterial and fungal strains.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | 10 - 20 | [7] |

| Streptococcus mutans | 10 - 20 | [7] |

| Aspergillus fumigatus | >64 | [8] |

| Candida albicans | >64 | [8] |

| Saccharomyces cerevisiae | >64 | [8] |

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against cancer cell lines.

Table 3: Cytotoxic Activity of this compound

| Cell Line | Activity | Value | Reference |

| A549 (Human lung carcinoma) | Cytotoxic | Not specified | [9] |

| MCF-7 (Human breast adenocarcinoma) | Cytotoxic | Not specified | [9] |

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO).

Table 4: Anti-inflammatory Activity of this compound

| Assay | Cell Line | Concentration | % Inhibition of NO production | Reference |

| Nitric Oxide (NO) Inhibition | RAW 264.7 macrophages | 10 µg/mL | 86.3% | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Polyalthia longifolia

This protocol is adapted from the methodology described for the isolation from Polyalthia longifolia twigs.[10]

-

Plant Material Collection and Preparation: Collect fresh twigs of Polyalthia longifolia. Air-dry the plant material in the shade and then pulverize it into a coarse powder.

-

Extraction:

-

Perform an initial extraction of the powdered plant material (1 kg) with petroleum ether (5 liters) at 45°C for 18 hours to remove non-polar compounds.

-

Filter the plant material and subsequently extract it with dichloromethane (CH₂Cl₂) (2 x 5 liters) for 18 hours.

-

Combine the dichloromethane extracts and concentrate them to dryness under vacuum at 45°C to obtain the crude extract.

-

-

Chromatographic Separation:

-

Subject the crude extract to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of ethyl acetate in petroleum ether.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest.

-

Perform a second silica gel column chromatography on the semi-pure material, eluting with a 10:90 and then 30:70 mixture of ethyl acetate-petroleum ether.

-

Combine the fractions containing the pure compound and concentrate to dryness to yield this compound.

-

-

Characterization: Confirm the structure of the isolated compound using spectroscopic techniques such as Infrared (IR) spectroscopy, ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR.[10]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a pure compound.

-

Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.

-

Preparation of Microtiter Plates:

-

Dispense sterile Mueller-Hinton Broth (MHB) into the wells of a 96-well microtiter plate.

-

Perform serial two-fold dilutions of the compound's stock solution in the wells to achieve a range of concentrations.

-

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, and then dilute it to the final required concentration in MHB.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Cytotoxicity Assay: MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11]

-

Cell Seeding: Seed the desired cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[1]

-

Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.

-

Cell Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours. Include a control group with cells treated only with LPS and a blank group with untreated cells.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10-15 minutes. The presence of nitrite (a stable product of NO) will lead to the formation of a purple azo compound.

-

-

Absorbance Reading: Measure the absorbance at 540 nm.

-

Calculation: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition by the compound compared to the LPS-only treated group.

Putative Signaling Pathways

The biological activities of this compound are likely mediated through the modulation of specific cellular signaling pathways. Based on studies of related clerodane diterpenes, the following pathways are proposed.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory effects of clerodane diterpenes have been linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines and iNOS (inducible nitric oxide synthase), which produces NO. Inhibition of this pathway would lead to a reduction in the inflammatory response.

Induction of Apoptosis: Intrinsic and Extrinsic Pathways

Clerodane diterpenes have been shown to induce apoptosis (programmed cell death) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][13] This dual mechanism of action makes them promising candidates for anticancer drug development. The intrinsic pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, while the extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface. Both pathways converge on the activation of caspases, which are the executioners of apoptosis.

Conclusion and Future Directions

This compound, a clerodane diterpene from Polyalthia longifolia, exhibits a promising profile of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory effects. This technical guide has provided a consolidated resource of its known properties, quantitative bioactivity data, and detailed experimental protocols to aid in its further investigation. The proposed mechanisms of action, involving the inhibition of the NF-κB pathway and induction of apoptosis, provide a solid foundation for future research.

Further studies are warranted to:

-

Elucidate the precise molecular targets of this compound.

-

Investigate its efficacy and safety in in vivo models.

-

Explore its potential for synergistic combinations with existing therapeutic agents.

-

Conduct structure-activity relationship (SAR) studies to optimize its potency and selectivity.

The information presented herein underscores the potential of this compound as a lead compound for the development of novel therapeutics for infectious, inflammatory, and neoplastic diseases.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. researchgate.net [researchgate.net]

- 3. Clerodane diterpene induces apoptosis/anoikis and suppresses migration and invasion of human bladder cancer cells through the histone deacetylases, integrin-focal adhesion kinase, and matrix metalloproteinase 9 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 6. Epoxy clerodane diterpene inhibits MCF-7 human breast cancer cell growth by regulating the expression of the functional apoptotic genes Cdkn2A, Rb1, mdm2 and p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. The clerodane diterpene casearin J induces apoptosis of T-ALL cells through SERCA inhibition, oxidative stress, and interference with Notch1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pimaradienoic acid inhibits inflammatory pain: inhibition of NF-κB activation and cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Investigation of extrinsic and intrinsic apoptosis pathways of new clerodane diterpenoids in human prostate cancer PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane diterpenoid isolated from the stem barks of Polyalthia longifolia (Sonn) Thw. var. pendula.[1] This natural compound has garnered significant interest within the scientific community due to its diverse biological activities, including antiplasmodial, antibiofilm, and antifungal properties. Understanding its solubility in various organic solvents is a critical prerequisite for its extraction, purification, formulation, and further investigation in drug discovery and development pipelines. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a general experimental protocol for the quantitative determination of its solubility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₃ | PubChem |

| Molecular Weight | 318.45 g/mol | PubChem |

| Appearance | Powder | BioCrick |

| Storage | Desiccate at -20°C | BioCrick |

Qualitative Solubility Data

Published data indicates that this compound is soluble in a range of common organic solvents. This qualitative information is crucial for initial solvent screening in extraction and analytical procedures.

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

While this qualitative data is useful, quantitative measurements are necessary for precise experimental design and formulation development. The absence of specific quantitative solubility data in the current literature highlights a knowledge gap that necessitates experimental determination.

Experimental Protocol for Quantitative Solubility Determination

The following is a generalized, yet detailed, methodology for determining the quantitative solubility of this compound in various organic solvents. This protocol can be adapted based on the specific laboratory equipment and analytical instrumentation available.

Objective: To determine the saturation solubility of this compound in selected organic solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) of analytical grade

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks

Procedure:

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is highly soluble) to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

-

Generation of Calibration Curve:

-

Analyze the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

-

Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the corresponding concentration to generate a calibration curve. This curve will be used to determine the concentration of the saturated solutions.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials, ensuring that undissolved solid will remain at equilibrium.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required to reach equilibrium should be determined empirically.

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial using a micropipette.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using the same analytical method used for the calibration curve.

-

-

Data Analysis:

-

Using the equation derived from the calibration curve, calculate the concentration of this compound in the saturated solutions.

-

The solubility is typically expressed in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for determining the solubility of a compound.

Conclusion

While qualitative data confirms the solubility of this compound in several common organic solvents, the lack of quantitative data in the public domain necessitates experimental determination for specific applications in research and drug development. The provided experimental protocol offers a robust framework for researchers to obtain this critical information, thereby facilitating the advancement of studies on this promising natural product. The generation of precise solubility data will undoubtedly accelerate the formulation and preclinical development of this compound.

References

Unveiling 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide to Its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of the clerodane diterpene, 16-Oxocleroda-3,13E-dien-15-oic acid. Primarily isolated from the plant Polyalthia longifolia, this natural product has demonstrated a range of promising pharmacological effects, including anti-inflammatory, cytotoxic, and antibiofilm activities. This document details the experimental protocols for its extraction and purification, presents its physicochemical and spectroscopic data in a structured format, and visually elucidates its known mechanisms of action through signaling pathway diagrams. The information compiled herein serves as a valuable resource for researchers investigating novel therapeutic agents from natural sources.

Discovery and Natural Source

This compound is a clerodane diterpenoid that has been identified and isolated from various parts of the plant Polyalthia longifolia, a member of the Annonaceae family.[1][2] This evergreen tree, native to India and Sri Lanka, has been a source of diverse bioactive compounds. Bioassay-guided fractionation of extracts from the stem bark, leaves, and unripe fruit of P. longifolia has consistently led to the isolation of this compound, highlighting it as a significant constituent with potential therapeutic value.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis. The key physicochemical and spectral data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₃ | [1][3] |

| Molecular Weight | 318.45 g/mol | [1][3] |

| Appearance | Powder | [1] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

| Storage | Desiccate at -20°C | [1] |

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 37.82 (t) |

| 2 | 20.03 (t) |

| 3 | 121.50 (d) |

| 4 | 134.35 (d) |

| 5 | 40.13 (s) |

| 6 | 27.57 (t) |

| 7 | 28.35 (t) |

| 8 | 37.10 (d) |

| 9 | 39.01 (s) |

| 10 | 47.36 (d) |

| 11 | 37.62 (t) |

| 12 | 18.93 (t) |

| 13 | 158.61 (s) |

| 14 | 145.07 (s) |

| 15 | 171.35 (s) |

| 16 | 194.95 (d) |

| 17 | 16.65 (q) |

| 18 | 20.69 (q) |

| 19 | 18.82 (q) |

| 20 | - |

Data synthesized from available literature. The full spectrum can be viewed through specialized databases.

Table 3: Mass Spectrometry Data

| Ionization Mode | Fragment Ions (m/z) | Proposed Fragmentation |

| ESI-MS/MS | 317.2 [M-H]⁻ | Deprotonated molecule |

| Further fragmentation reveals characteristic losses | - |

Note: Detailed fragmentation patterns can be found in specialized pharmacokinetic studies.

Experimental Protocols: Isolation and Purification

The isolation of this compound from Polyalthia longifolia typically involves a multi-step process of extraction and chromatographic separation. The following is a synthesized protocol based on published methodologies.

Plant Material Collection and Preparation

-

Collection: Collect fresh plant material (e.g., stem bark, leaves) of Polyalthia longifolia.

-

Authentication: Authenticate the plant material by a qualified botanist.

-

Drying and Pulverization: Air-dry the plant material in the shade to a constant weight. Grind the dried material into a coarse powder using a mechanical grinder.

Extraction

-

Solvent Extraction: Macerate the powdered plant material with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period (e.g., 72 hours), with periodic shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

Fractionation

-

Solvent-Solvent Partitioning: Suspend the crude extract in a mixture of water and a non-polar solvent (e.g., hexane (B92381) or petroleum ether) in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

-

Sequential Partitioning: Sequentially partition the aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol.

-

Bioassay Guidance (Optional): At each step, a portion of the fraction can be subjected to bioassays (e.g., cytotoxicity, antimicrobial) to guide the isolation towards the most active fraction. The fraction containing this compound is typically found in the less polar fractions (e.g., hexane, dichloromethane, or ethyl acetate).

Chromatographic Purification

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 or 230-400 mesh).

-

Mobile Phase: A gradient of non-polar to polar solvents, commonly a mixture of hexane and ethyl acetate.

-

Procedure:

-

Pack a glass column with a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).

-

Adsorb the active fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a stepwise or linear gradient of increasing ethyl acetate in hexane (e.g., 0% to 100% ethyl acetate).

-

Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC).

-

-

-

Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) (Optional):

-

For final purification, fractions containing the compound of interest can be further purified using pTLC with a suitable solvent system or by semi-preparative HPLC on a C18 column with a mobile phase such as methanol and water.

-

Structure Elucidation

Identify the purified compound as this compound by comparing its spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) with reported values.

Biological Activities and Signaling Pathways

This compound has been shown to exhibit several significant biological activities. The following sections detail its known mechanisms of action, visualized through signaling pathway and workflow diagrams.

Anti-inflammatory Activity via IKKβ Kinase Inhibition

The compound has been identified as an inhibitor of IκB kinase β (IKKβ), a key enzyme in the canonical NF-κB signaling pathway. This pathway is a critical regulator of the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway.

By inhibiting IKKβ, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps the NF-κB (p50/p65) dimer sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

Antibiofilm Activity

The compound has also demonstrated significant activity against biofilm formation in pathogenic bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans.[4] This activity is attributed to the alteration of gene expression related to biofilm formation.

Caption: Mechanism of biofilm inhibition.

The compound interferes with the expression of genes crucial for the initial stages of biofilm formation, including those responsible for cell adhesion and the production of the extracellular polymeric matrix. This disruption prevents the establishment of a mature biofilm, rendering the bacteria more susceptible to conventional antibiotics and host immune responses.

Experimental Workflow for Isolation

The overall process for the discovery and isolation of this compound can be summarized in the following workflow diagram.

Caption: General workflow for isolation.

Conclusion and Future Perspectives

This compound represents a promising natural product with multifaceted biological activities. Its ability to modulate key inflammatory pathways and inhibit bacterial biofilm formation warrants further investigation for its potential development as a therapeutic agent. Future research should focus on a more detailed elucidation of its molecular targets, in vivo efficacy studies, and structure-activity relationship analyses to optimize its pharmacological profile. This technical guide provides a solid foundation for researchers to build upon in their exploration of this intriguing clerodane diterpene.

References

A Technical Guide to the Biological Activities of Clerodane Diterpenoids from Polyalthia longifolia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyalthia longifolia, commonly known as the Mast Tree or False Ashoka, is an evergreen tree native to India and widely cultivated in Southeast Asia.[1] In traditional medicine, various parts of the plant are used to treat conditions like fever, skin diseases, diabetes, and hypertension.[1][2][3] Phytochemical investigations have revealed a rich diversity of secondary metabolites, with clerodane diterpenoids being one of the most prominent and well-studied classes of compounds.[1][4] These tetracyclic diterpenes have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antioxidant effects.[5][6] This document provides a comprehensive overview of the biological activities of clerodane diterpenoids isolated from P. longifolia, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Cytotoxic and Antitumor Activity

Clerodane diterpenoids from P. longifolia have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[7][8] Compounds such as polyalthialdoic acid and 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide have been shown to inhibit cancer cell proliferation and induce apoptosis, suggesting their potential as leads for novel antitumor agents.[7][9][10]

Data Presentation: Cytotoxic Activity

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration required to inhibit 50% of cell growth.

| Compound Name | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Polyalthialdoic acid | HL-60 (Leukemia) | 21.8 | [9][10] |

| 16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide | HL-60 (Leukemia) | 13.7 | [9][10] |

| (-)-3α,16α-dihydroxycleroda-4(18),13(14)Z-dien-15,16-olide | A549 (Lung) | Data not specified | [8][11] |

| (-)-3β,16α-dihydroxycleroda-4(18), 13(14)Z-dien-15,16-olide | A549 (Lung) | Data not specified | [8][11] |

| 16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid (Polyalthialdoic acid) | A-549 (Lung) | ~0.6 µg/mL | [7] |

| MCF-7 (Breast) | ~0.6 µg/mL | [7] | |

| HT-29 (Colon) | ~0.6 µg/mL | [7] |

Note: Direct conversion of µg/mL to µM requires the molecular weight of each specific compound, which is not always provided in the source.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the isolated clerodane diterpenoids and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: An MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

Mechanism of Action: Induction of Apoptosis

Several studies have indicated that the cytotoxic effects of these diterpenes are mediated through the induction of apoptosis or programmed cell death.[9][10] This process involves distinct morphological changes and DNA fragmentation within the cancer cells.[9]

Antimicrobial Activity

Clerodane diterpenoids isolated from P. longifolia have shown significant activity against a variety of pathogenic bacteria and fungi, highlighting their potential for development as new antimicrobial agents.[12][13][14]

Data Presentation: Antimicrobial Activity

The potency of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Name | Microorganism | MIC (µg/mL) | Reference |

| (-)-16α-hydroxycleroda-3,13(14)Z-dien-15,16-olide | Staphylococcus aureus | 6.25 | [12][15] |

| Sporothrix schenckii | 6.25 | [12][15] | |

| 16-oxo-cleroda-3, 13(14)-E-diene-15-oic acid | Various bacteria/fungi | Significant | [14] |

| 2-oxo-clerodane diterpene (Compound 2 in source) | Various plant fungi | 50-100 | [16][17] |

| Known Compound 6 (in source) | Various plant fungi | 6.3-12.5 | [16][17] |

Note: "Significant" indicates that the source confirmed activity but did not provide a specific MIC value in the abstract.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable growth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Anti-inflammatory Activity

Several clerodane diterpenoids exhibit potent anti-inflammatory properties.[1] Their mechanisms of action include the inhibition of key inflammatory mediators such as nitric oxide (NO) and enzymes like cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX).[1][18]

Data Presentation: Anti-inflammatory Activity

| Compound Name | Assay | Activity (% Inhibition @ 10 µg/mL) | Reference |

| 16-hydroxycleroda-3,13-dien-15,16-olide | NO Production in RAW 264.7 cells | 81.1% | [18][19] |

| 16-oxocleroda-3,13-dien-15-oic acid | NO Production in RAW 264.7 cells | 86.3% | [18][19] |

| Clerodane Diterpenes (3A, 3C, 3Q in source) | Dual COX-1/2 and LOX inhibition | Potent, with low IC₅₀ values | [1] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

-

Treatment: Cells are pre-treated with various concentrations of the test compounds for a short period.

-

Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.

-

Incubation: The plates are incubated for approximately 24 hours.

-

Griess Reaction: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

-

Quantification: The absorbance is measured at ~540 nm, and the concentration of nitrite is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antioxidant Activity

Extracts of P. longifolia and some of its isolated clerodane diterpenoids have been reported to possess antioxidant properties.[1][5] They can scavenge free radicals and may protect cells from oxidative stress, a process implicated in numerous chronic diseases.[4][5]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of natural products.

-

Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared. DPPH is a stable free radical with a deep violet color.

-

Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The reaction is allowed to proceed in the dark for a set time (e.g., 30 minutes).

-

Measurement: In the presence of an antioxidant, the DPPH radical is scavenged (reduced), causing the solution to lose its violet color. The decrease in absorbance is measured spectrophotometrically at ~517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated, and the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be determined.

Conclusion

The clerodane diterpenoids isolated from Polyalthia longifolia represent a class of natural products with significant and diverse biological activities. Their potent cytotoxic, antimicrobial, and anti-inflammatory properties, supported by quantitative data, underscore their therapeutic potential. The detailed experimental protocols provided herein offer a framework for the continued investigation and evaluation of these compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these diterpenoids, conducting in vivo efficacy and safety studies, and exploring structure-activity relationships to guide the synthesis of even more potent and selective analogues for drug development.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. phcogrev.com [phcogrev.com]

- 3. ijpsonline.com [ijpsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic clerodane diterpenes from Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clerodane diterpenes isolated from Polyalthia longifolia induce apoptosis in human leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Cytotoxic clerodane diterpenoids from the leaves of Polyalthia longifolia | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. jpsionline.com [jpsionline.com]

- 14. Antimicrobial activity of clerodane diterpenoids from Polyalthia longifolia seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial evaluation of clerodane diterpenes from Polyalthia longifolia var. pendula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clerodane Diterpenoids Identified from Polyalthia longifolia Showing Antifungal Activity against Plant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Three New Clerodane Diterpenes from Polyalthia longifolia var. pendula - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Review of Its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxocleroda-3,13E-dien-15-oic acid is a clerodane-type diterpenoid that has been isolated from various plant sources, most notably from the stem bark of Polyalthia longifolia. This natural compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its quantitative biological data, experimental methodologies, and potential mechanisms of action.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₃ | |

| Molecular Weight | 318.45 g/mol | |

| CAS Number | 117620-72-1 | |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| Natural Sources | Stem barks of Polyalthia longifolia (Sonn) Thw. var. pendula, Monoon viride |

Biological Activities

This compound has demonstrated a range of biological activities, including antimicrobial, antibiofilm, antiplasmodial, and cytotoxic effects. The following sections summarize the key findings and available quantitative data.

Antimicrobial and Antibiofilm Activity

This diterpenoid has shown notable activity against a spectrum of bacteria and fungi. Furthermore, it has been investigated for its potential to inhibit and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and its Biotransformed Derivative

| Organism | This compound MIC (µg/mL) | 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid MIC (µg/mL) |

| Bacillus cereus | 64 | 16 |

| Bacillus subtilis | 64 | 32 |

| Escherichia coli | 32 | 8 |

| Shigella flexneri | 16 | 4 |

| Shigella boydii | 32 | 16 |

Note: The biotransformed product, 18-hydroxy-16-oxocleroda-3,13(14)E-dien-15-oic acid, was obtained through fermentation with Rhizopus stolonifer.

A study investigating its antibiofilm properties found that at concentrations of 10-20 µg/mL, it significantly reduced biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans by up to 90%. Moreover, at concentrations of 10 and 16 µg/mL, it was capable of eradicating preformed biofilms of these pathogens.

Antiplasmodial Activity

This compound has been identified as a potential antimalarial agent. Bioassay-guided fractionation of extracts from Polyalthia longifolia revealed its activity against Plasmodium falciparum.

Table 2: Antiplasmodial Activity of this compound

| Parasite Strain | IC₅₀ (µg/mL) |

| Plasmodium falciparum | 22.04 ± 4.23 |

Cytotoxic Activity

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines.

Table 3: Cytotoxic Activity of this compound

| Cell Line | IC₅₀ (µM) |

| A549 (Human lung carcinoma) | 3.1 |

| MCF7 (Human breast adenocarcinoma) | 3.7 |

The cytotoxic activity was also assessed using the brine shrimp lethality bioassay, where it demonstrated an LC₅₀ value of 2.52 µg/mL.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of scientific findings. Due to limitations in accessing the full text of some primary literature, the following protocols are based on available information and standard laboratory practices.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media overnight. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

-

Preparation of Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Biofilm Inhibition and Eradication Assays

Inhibition Assay:

-

Bacterial suspensions are added to the wells of a microtiter plate containing serial dilutions of the compound.

-

The plate is incubated to allow for biofilm formation.

-

After incubation, the planktonic cells are removed, and the wells are washed.

-

The remaining biofilm is stained with crystal violet, which is then solubilized, and the absorbance is measured to quantify biofilm mass.

Eradication Assay:

-

Biofilms are allowed to form in a microtiter plate for a specified period.

-

The planktonic cells are removed, and fresh media containing serial dilutions of the compound are added to the pre-formed biofilms.

-

After incubation, the biofilm is quantified as described above.

Antiplasmodial Activity Assay (Parasite Lactate (B86563) Dehydrogenase - pLDH Assay)

-

Cultures of Plasmodium falciparum are synchronized and maintained in human erythrocytes.

-

The parasitized red blood cells are incubated with serial dilutions of the test compound in a 96-well plate.

-

After a defined incubation period, the activity of parasite-specific lactate dehydrogenase (pLDH) is measured by adding a substrate and a chromogen. The absorbance is read using a microplate reader.

-

The IC₅₀ value is calculated by comparing the pLDH activity in treated wells to that in untreated control wells.

Cytotoxicity Assay (MTT Assay)

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified duration (e.g., 72 hours).

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert MTT into formazan (B1609692) crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured.

-

The IC₅₀ value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are not yet fully elucidated, studies on structurally similar clerodane diterpenoids provide valuable insights. A related compound, 16-hydroxycleroda-3,13-dien-15,16-olide, has been shown to induce apoptosis in human bladder cancer cells through the inactivation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. It is plausible that this compound may exert its cytotoxic effects through a similar mechanism.

Below is a hypothetical signaling pathway illustrating the potential mechanism of action.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with a diverse pharmacological profile. Its demonstrated antimicrobial, antibiofilm, antiplasmodial, and cytotoxic activities warrant further investigation for potential therapeutic applications. Future research should focus on elucidating its precise molecular targets and mechanisms of action, particularly in relation to cell signaling pathways. In vivo studies are also necessary to evaluate its efficacy and safety in animal models. The development of synthetic analogs could also lead to compounds with enhanced potency and improved pharmacokinetic properties, paving the way for new drug development endeavors.

A Technical Deep Dive into the Antiplasmodial Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary antiplasmodial activity of the clerodane diterpenoid, 16-Oxocleroda-3,13E-dien-15-oic acid. This document synthesizes available data on its efficacy against Plasmodium falciparum, details relevant experimental methodologies, and explores potential mechanisms of action to support further research and development in the pursuit of novel antimalarial agents.

Quantitative Assessment of Biological Activity

The in vitro antiplasmodial and cytotoxic activities of this compound and its structural isomer, polyalthialdoic acid, have been evaluated in several studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Antiplasmodial Activity of this compound

| Compound | Plasmodium falciparum Strain | IC50 (µg/mL) | IC50 (µM)¹ | Reference |

| This compound | K1 (multidrug-resistant) | 3-6 | 9.4-18.8 | [Gbedema et al., 2015] |

¹ Molar mass of this compound (C₂₀H₃₀O₃) is 318.44 g/mol .

Table 2: Cytotoxicity Data for a Structural Isomer (Polyalthialdoic Acid)

| Compound | Cell Line | Activity | Value (µg/mL) | Value (µM)¹ | Reference |

| Polyalthialdoic acid (16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid) | Human Tumor Cell Lines | ED50 | ~0.6 | ~1.88 | [Zhao et al., 1991] |

| Polyalthialdoic acid (16-oxo-cleroda-3, 13(14)Z-dien-15-oic acid) | Human Leukemia HL-60 | IC50 | - | 21.8 | [Sashidhara et al., 2013] |

¹ Molar mass of polyalthialdoic acid (C₂₀H₃₀O₃) is 318.44 g/mol .

Note: The cytotoxicity data presented is for a structural isomer of the primary compound of interest. While this provides an initial estimate of potential cytotoxicity, dedicated studies on this compound are required to accurately determine its selectivity index. Based on the available data, an estimated selectivity index can be calculated, but should be interpreted with caution.

Detailed Experimental Protocols

The following sections detail the methodologies employed in the key studies cited.

In Vitro Antiplasmodial Activity Assay (Parasite Lactate (B86563) Dehydrogenase - pLDH Method)

The antiplasmodial activity of this compound was determined using the parasite lactate dehydrogenase (pLDH) assay against the multidrug-resistant K1 strain of P. falciparum.

Workflow for pLDH Assay

Caption: Workflow of the in vitro antiplasmodial pLDH assay.

Detailed Steps:

-

P. falciparum Culture: The K1 strain of P. falciparum is maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. The culture is synchronized to the ring stage using sorbitol treatment.

-

Assay Plate Preparation: A parasite suspension with 2% parasitemia and 2% hematocrit is prepared. This suspension is then added to the wells of a 96-well microtiter plate.

-

Compound Addition: The test compound, this compound, is serially diluted and added to the wells. Control wells containing no drug and wells with a standard antimalarial drug (e.g., chloroquine) are also included.

-

Incubation: The plate is incubated for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

pLDH Activity Measurement: After incubation, the plate is subjected to freeze-thaw cycles to lyse the cells and release pLDH. The activity of pLDH is then measured by adding a reaction mixture containing Malstat reagent (containing lactate and a diaphorase) and a nitroblue tetrazolium/phenazine ethosulfate (NBT/PES) solution. The pLDH catalyzes the oxidation of lactate, leading to the reduction of NBT to a blue formazan (B1609692) product.

-

Data Analysis: The absorbance of the formazan product is measured spectrophotometrically at approximately 650 nm. The percentage of parasite growth inhibition is calculated relative to the drug-free control wells. The 50% inhibitory concentration (IC50) is determined by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

While specific cytotoxicity data for this compound is not available, the general protocol for assessing the cytotoxicity of compounds against mammalian cell lines, such as the MTT assay used for its structural isomer, is described below.

Workflow for MTT Cytotoxicity Assay

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Detailed Steps:

-

Cell Seeding: Mammalian cells (e.g., human leukemia HL-60) are seeded into 96-well plates at an appropriate density and allowed to attach overnight if they are adherent.

-

Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a defined period (typically 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals. The plates are incubated for a few hours to allow for the formation of these crystals.

-

Solubilization and Measurement: The formazan crystals are solubilized by adding a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Putative Mechanism of Antiplasmodial Action

The precise molecular target and mechanism of action of this compound against P. falciparum have not yet been elucidated. However, based on studies of other clerodane diterpenes and related compounds, several potential mechanisms can be hypothesized.

A study on a structurally similar clerodane diterpene, 16-α-hydroxy-cleroda-3,13(14)-Z-dien-15,16-olide, also isolated from Polyalthia longifolia, revealed a multi-target mechanism against Trypanosoma brucei. This compound was found to induce cell cycle defects, DNA fragmentation, depolarization of the mitochondrial membrane potential, and depletion of intracellular ATP. While this study was not conducted on Plasmodium, it suggests that clerodane diterpenes may act on fundamental cellular processes that could be conserved across different protozoan parasites.

Hypothesized Antiplasmodial Mechanisms of Clerodane Diterpenes

Caption: Hypothesized multi-target mechanism of action for clerodane diterpenes.

Further research is imperative to validate these hypotheses and to pinpoint the specific molecular interactions of this compound within the parasite. Understanding the mechanism of action is critical for optimizing its structure to enhance potency and selectivity, and for predicting and mitigating potential resistance development.

Conclusion and Future Directions

This compound demonstrates promising in vitro activity against a multidrug-resistant strain of P. falciparum. The available data warrants further investigation into its potential as a lead compound for the development of a new antimalarial drug. Key future research directions should include:

-

Comprehensive Cytotoxicity Profiling: Determination of the CC50 values against a panel of mammalian cell lines to accurately establish the selectivity index.

-

In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the compound's efficacy in animal models of malaria and characterization of its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular target(s) and signaling pathways affected by the compound in P. falciparum. This could involve techniques such as thermal proteome profiling, transcriptomics, and metabolomics.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs to identify key structural features required for antiplasmodial activity and to optimize potency and selectivity.

The exploration of natural products like this compound remains a vital strategy in the global effort to combat malaria and overcome the challenge of drug resistance.

Unveiling the Antifungal Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal properties of the natural product 16-Oxocleroda-3,13E-dien-15-oic acid. This clerodane diterpenoid, isolated from sources such as Polyalthia longifolia, has demonstrated significant activity against a range of fungal pathogens, positioning it as a promising candidate for further investigation in the development of novel antifungal agents. This document synthesizes the available quantitative data, details experimental methodologies, and visualizes key experimental processes to facilitate a deeper understanding of its therapeutic potential.

Antifungal Activity: Quantitative Data Summary

The antifungal efficacy of this compound has been evaluated against several fungal species, with its activity often quantified by the Minimum Inhibitory Concentration (MIC). The following table summarizes the reported MIC values, providing a comparative look at its spectrum of activity.

| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| Aspergillus fumigatus | 8–64 | [1] |

| Saccharomyces cerevisiae | 8–64 | [1] |

| Candida albicans | 8–64 | [1] |

| Hansenula californica | 8–64 | [1] |

Note: The range of MIC values (8–64 µg/mL) was reported for a group of diterpenoids including this compound, which exhibited the highest activity among the tested compounds against these kanamycin-resistant fungal strains.[1]

Antibiofilm Potential

Beyond direct fungal growth inhibition, this compound has shown notable antibiofilm capabilities. Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. The ability of this compound to disrupt biofilms is a significant attribute for its potential therapeutic application.

| Pathogen | Concentration (µg/mL) | Effect | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10-20 | Bacteriostatic, significant reduction in biofilm formation (up to 90%) | [2] |

| Streptococcus mutans | 10-20 | Bacteriostatic, significant reduction in biofilm formation (up to 90%) | [2] |

| Preformed MRSA biofilm | 10 and 16 | Significant eradication | [2] |

| Preformed S. mutans biofilm | 10 and 16 | Significant eradication | [2] |

Studies have shown that this diterpenoid can both inhibit the formation of biofilms and eradicate pre-existing ones.[2] This activity is crucial in combating chronic and persistent infections. Furthermore, it has been observed to alter the expression of genes responsible for biofilm formation in both MRSA and Streptococcus mutans.[2]

Experimental Protocols

Understanding the methodologies employed in assessing the antifungal properties of this compound is critical for the replication and extension of these findings. The following sections detail the key experimental protocols cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

While specific details of the MIC determination for the listed fungal pathogens are not extensively provided in the available literature, a general methodology for determining MIC against fungal strains is outlined below. This is a standard protocol that is likely to have been followed.

Biofilm Inhibition and Eradication Assays

The assessment of antibiofilm activity involves evaluating the compound's ability to prevent biofilm formation and destroy established biofilms.

Mechanism of Action: Current Understanding and Future Directions

The precise molecular mechanism underlying the antifungal and antibiofilm activities of this compound is not yet fully elucidated. However, the observed alteration of gene expression related to biofilm formation suggests an interaction with specific regulatory pathways within the microbial cells.[2] The broad-spectrum activity against different fungal species points towards a mechanism that may target a conserved cellular process.

Further research is warranted to identify the specific molecular targets and signaling pathways affected by this compound. Techniques such as transcriptomics, proteomics, and genetic interaction studies could provide valuable insights. A deeper understanding of its mechanism of action will be instrumental in optimizing its structure for enhanced efficacy and reduced toxicity, paving the way for its potential development as a clinical antifungal agent.

Conclusion

This compound represents a promising natural product with demonstrated antifungal and antibiofilm properties. The quantitative data underscore its potential against clinically relevant fungal pathogens. While the detailed mechanism of action remains an active area of investigation, the available evidence suggests a multifaceted impact on fungal growth and virulence. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and other clerodane diterpenoids. Further studies are encouraged to fully unlock the promise of this compound in the fight against fungal infections.

References

Unveiling the Antibacterial Potential of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibacterial spectrum of the natural compound 16-Oxocleroda-3,13E-dien-15-oic acid. This clerodane diterpenoid, isolated from plant sources such as Polyalthia longifolia, has demonstrated notable activity against a range of bacterial pathogens. This document summarizes the available quantitative data, outlines detailed experimental protocols for antibacterial susceptibility testing, and presents a visual representation of the experimental workflow.

Quantitative Antibacterial Spectrum

The antibacterial efficacy of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The available data is summarized in the table below.

| Bacterial Strain | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Bacillus cereus | Gram-positive | 64 |

| Bacillus subtilis | Gram-positive | 64 |

| Escherichia coli | Gram-negative | 32 |

| Shigella flexneri | Gram-negative | 16 |

| Shigella boydii | Gram-negative | 32 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 10-20 (Bacteriostatic) |

| Streptococcus mutans | Gram-positive | 10-20 (Bacteriostatic) |

Table 1: Summary of the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial strains.[1][2]

The compound exhibits a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria.[1] Notably, it also demonstrates bacteriostatic activity against clinically relevant pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus mutans, where it has also been shown to significantly reduce biofilm formation.[2]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for determining the MIC of this compound using the broth microdilution method.

2.1. Materials and Reagents:

-

This compound

-

Bacterial strains (e.g., Bacillus cereus, Bacillus subtilis, Escherichia coli, Shigella flexneri, Shigella boydii)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

2.2. Preparation of Bacterial Inoculum:

-

From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

-

Incubate the broth culture at 37°C for 2-6 hours until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL.

-

Adjust the turbidity of the bacterial suspension with sterile broth to match the 0.5 McFarland standard by visual comparison or using a spectrophotometer at 625 nm.

-

Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum concentration of approximately 1 x 10⁶ CFU/mL.

2.3. Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to achieve a range of desired concentrations. The final concentration of DMSO in the wells should not exceed 1% to avoid toxicity to the bacteria.

2.4. Broth Microdilution Assay:

-

Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

-

Add 50 µL of the serially diluted compound to the corresponding wells.

-

The last column of the plate should serve as controls:

-

Growth Control: 50 µL of CAMHB + 50 µL of the diluted bacterial suspension.

-

Sterility Control: 100 µL of uninoculated CAMHB.

-

Solvent Control: 50 µL of CAMHB with the highest concentration of DMSO used + 50 µL of the diluted bacterial suspension.

-

-

Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum (1 x 10⁶ CFU/mL), resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/mL.

-

Cover the plate and incubate at 37°C for 18-24 hours.

2.5. Interpretation of Results:

-

After incubation, visually inspect the microtiter plate for turbidity.

-

The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for this compound.

Caption: Experimental workflow for MIC determination.

Signaling Pathways and Mechanism of Action

Currently, there is limited specific information available in the scientific literature regarding the precise signaling pathways in bacteria that are affected by this compound. Research on other clerodane diterpenoids suggests potential mechanisms of action that may involve disruption of the bacterial cell membrane and interference with key metabolic processes. However, further investigation is required to elucidate the specific molecular targets and signaling cascades modulated by this particular compound. The demonstrated antibiofilm activity suggests a potential interference with bacterial communication and adhesion mechanisms.[2] Future research should focus on transcriptomic and proteomic analyses of bacteria treated with this compound to unravel its detailed mechanism of action.

References

Initial Anti-inflammatory Screening of 16-Oxocleroda-3,13E-dien-15-oic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial anti-inflammatory screening of 16-Oxocleroda-3,13E-dien-15-oic acid, a clerodane diterpene isolated from Polyalthia longifolia. This document details the key in vitro and in vivo studies that have elucidated the compound's anti-inflammatory properties. The primary mechanisms of action involve the inhibition of key inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This guide presents a compilation of experimental protocols, quantitative data, and visual representations of the scientific workflows and molecular pathways to support further research and development of this compound as a potential anti-inflammatory agent.

Introduction

This compound is a natural compound belonging to the clerodane class of diterpenoids, which has been isolated from the medicinal plant Polyalthia longifolia[1][2][3]. Traditional medicine has long utilized extracts from this plant for various ailments, including inflammatory conditions. Modern pharmacological screening has identified this compound as one of the bioactive constituents responsible for these anti-inflammatory effects. This document serves as a technical resource, summarizing the foundational scientific evidence of its anti-inflammatory potential.

In Vitro Anti-inflammatory Activity

The primary assessment of the anti-inflammatory potential of this compound has been conducted using various in vitro models, most notably with lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This compound has demonstrated significant inhibitory effects on NO production in LPS-stimulated RAW 264.7 macrophages.

-

Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of this compound for 2 hours.

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well, except for the control group.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite (B80452) Quantification (Griess Assay):

-

100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

The concentration of nitrite is determined from a sodium nitrite standard curve.

-

| Concentration (µg/mL) | % Inhibition of NO Production |

| 10 | 86.3%[[“]] |

Inhibition of Pro-inflammatory Cytokines

This compound has been shown to suppress the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured, seeded, and treated with this compound and stimulated with LPS as described in the NO inhibition assay.

-

Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

-

ELISA: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Inhibition of Pro-inflammatory Enzymes: iNOS and COX-2

The anti-inflammatory effects of this compound are further substantiated by its ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.

-

Cell Culture and Treatment: RAW 264.7 macrophages are cultured in 6-well plates and treated with this compound and stimulated with LPS.

-

Protein Extraction: After the incubation period, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Inhibition of Superoxide (B77818) Anion Generation in Neutrophils

In addition to its effects on macrophages, this compound has been shown to inhibit the generation of superoxide anions in human neutrophils, a key function of these cells in the inflammatory response.

-

Neutrophil Isolation: Human neutrophils are isolated from the venous blood of healthy donors.

-

Treatment: Neutrophils are incubated with this compound.

-

Stimulation: Superoxide anion generation is stimulated by formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (FMLB/CB).

-

Measurement: The production of superoxide anion is measured by the reduction of ferricytochrome c.

| Compound | IC50 (µg/mL) |

| This compound methyl ester | 0.6 ± 0.09[[“]] |

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound are mediated through the modulation of key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway.[2][5] This inhibition is thought to occur by preventing the degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downstream reduction in the expression of NF-κB-dependent pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.

Modulation of the MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in the inflammatory response. While specific detailed studies on this compound are emerging, related clerodane diterpenes have been shown to modulate the phosphorylation of MAPK proteins such as p38 and JNK in LPS-stimulated macrophages, suggesting a similar mechanism for this compound.

Visualizations

Experimental Workflow

NF-κB Signaling Pathway Inhibition

MAPK Signaling Pathway Modulation

Conclusion